1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-pentyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4S/c1-4-5-6-11-25-24(29)20-14-21(17-8-7-9-19(13-17)32-3)26-23-22(20)16(2)27-28(23)18-10-12-33(30,31)15-18/h7-9,13-14,18H,4-6,10-12,15H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKDQIYUERGYGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CC(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.
Mode of Action
This compound acts as an activator of the GIRK channels . By binding to these channels, it facilitates the opening of the channel pore, allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell membrane, making it less likely for the cell to fire an action potential.
Biological Activity
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-pentyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound notable for its diverse structural features and potential biological activities. This compound belongs to the pyrazolo[3,4-b]pyridine family, which has garnered attention in medicinal chemistry due to its promising therapeutic applications, particularly in oncology and neurology.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 482.6 g/mol. The structure includes several functional groups that may enhance its biological activity:
- Dioxidotetrahydrothiophene moiety : This component may contribute to the compound's reactivity and interaction with biological targets.
- Methoxyphenyl group : Known for influencing pharmacokinetics and enhancing lipophilicity.
- Pyrazolo[3,4-b]pyridine core : This scaffold is recognized for its anticancer properties.
Anticancer Properties
Research indicates that compounds with similar pyrazolo[3,4-b]pyridine structures exhibit significant anticancer activity. For instance, a related compound demonstrated an IC50 value of 2.59 µM against HeLa cells, comparable to doxorubicin (IC50 = 2.35 µM) . The mechanism of action typically involves:
- Cell Cycle Arrest : Compounds like 9a induce cell cycle arrest at the S phase in HeLa cells.
- Apoptosis Induction : Significant levels of early and late apoptosis were observed, indicating a potential for therapeutic applications in cancer treatment.
The proposed mechanism of action involves interaction with specific molecular targets such as G protein-coupled receptors (GPCRs) and ion channels. The compound may act as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels, which are crucial in various physiological processes .
Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of pyrazolo[3,4-b]pyridine derivatives, the compound exhibited notable cytotoxicity across multiple cancer cell lines (HeLa, MCF7, HCT-116). The results indicated that structural modifications significantly influenced biological activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9a | HeLa | 2.59 |
| 14g | MCF7 | 4.66 |
| 14g | HCT-116 | 1.98 |
The study highlighted the importance of substituents on the pyrazolo[3,4-b]pyridine scaffold in enhancing anticancer activity .
Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of similar compounds showed potential anxiolytic and antidepressant activities. The ability to modulate neurotransmitter systems positions this class of compounds as candidates for treating mood disorders.
Synthesis and Structural Analysis
The synthesis of this compound involves several strategic steps:
- Formation of Pyrazolopyridine Core : Achieved through cyclization reactions.
- Substitution Reactions : Introduction of methoxyphenyl groups via electrophilic aromatic substitution.
- Oxidation Reactions : Conversion of thiophene to dioxidotetrahydrothiophenyl using oxidizing agents.
Spectral analysis techniques such as NMR and IR spectroscopy confirm the successful synthesis and structural integrity of the compound .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrazolo[3,4-b]pyridine Derivatives
Key Differences and Implications
Core Heterocycle Modifications
- Pyrazolo[3,4-b]pyridine vs. Pyrazolo[3,4-c]pyridine: The target compound’s [3,4-b] fusion (vs. Apixaban’s [3,4-c] core is critical for Factor Xa affinity .
- Sulfone vs. Ketone : The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound introduces a sulfone, which is more polar than the ketone in apixaban. This may reduce passive diffusion but improve aqueous solubility .
Substituent Effects
Physicochemical Properties
- Lipophilicity : The pentyl chain in the target compound increases logP compared to apixaban’s oxopiperidinyl group, which may enhance tissue penetration but reduce plasma protein binding .
- Metabolic Stability : Sulfones are generally resistant to oxidative metabolism, suggesting the target compound may have a longer half-life than analogs with ester or amide linkers (e.g., ’s dihydropyridines) .
Q & A
Q. What synthetic strategies are recommended for constructing the pyrazolo[3,4-b]pyridine core in this compound?
The pyrazolo[3,4-b]pyridine core can be synthesized via cyclocondensation of substituted pyrazole derivatives with appropriate electrophilic intermediates. For example, nucleophilic substitution at the pyridine nitrogen followed by Knorr pyrazole synthesis (using hydrazines and β-keto esters) is a common approach. Key steps include:
- Temperature control (110–130°C) to optimize cyclization efficiency.
- Catalysts such as acetic acid or p-toluenesulfonic acid to accelerate ring closure .
- Purification via column chromatography or recrystallization to isolate the core structure.
Q. How can structural confirmation of this compound be achieved post-synthesis?
A combination of analytical techniques is critical:
- NMR spectroscopy : and NMR to confirm substituent positions (e.g., methoxyphenyl and pentyl groups) and the sulfone moiety in the tetrahydrothiophene ring .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns consistent with the carboxamide and pyrazolo-pyridine backbone .
- X-ray crystallography : For unambiguous determination of stereochemistry and crystal packing (if single crystals are obtainable) .
Q. What solvent systems are optimal for improving reaction yields during synthesis?
- Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates in condensation reactions.
- Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for amide bond formation (carboxamide group) due to their inertness and compatibility with coupling reagents like EDCI/HOBt .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes or receptors) using software like AutoDock or Schrödinger. Focus on interactions between the methoxyphenyl group and hydrophobic pockets .
- ADMET prediction : Tools like SwissADME can assess solubility, permeability, and metabolic stability. For instance, the pentyl chain may improve lipophilicity but could require modification to reduce CYP450-mediated oxidation .
Q. What experimental techniques resolve contradictions in biological activity data for this compound?
- Dose-response assays : Use IC/EC curves to validate potency across multiple cell lines (e.g., cancer vs. non-cancerous cells).
- Kinetic solubility studies : Compare solubility in biorelevant media (e.g., FaSSIF/FeSSIF) to identify discrepancies between in vitro and in vivo efficacy .
- Off-target profiling : Screen against panels of kinases or GPCRs to rule out nonspecific interactions that may confound activity data .
Q. How can reaction engineering improve scalability for multi-step synthesis?
- Flow chemistry : Implement continuous flow systems for high-risk steps (e.g., sulfone oxidation) to enhance safety and reproducibility .
- Design of Experiments (DoE) : Use factorial designs to optimize parameters like temperature, stoichiometry, and catalyst loading. For example, a Box-Behnken design can minimize byproduct formation during pyrazole ring closure .
Mechanistic and Analytical Challenges
Q. What strategies mitigate degradation of the sulfone moiety during long-term storage?
Q. How does the 3-methoxyphenyl substituent influence electronic properties of the pyrazolo-pyridine core?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
